

# Application Notes and Protocols for High-Precision Nickel-60 Isotope Analysis

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## Compound of Interest

Compound Name: Nickel-60

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These application notes provide a detailed protocol for the preparation of **Nickel-60** ( $^{60}\text{Ni}$ ) samples for high-precision isotopic analysis by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). The accurate determination of  $^{60}\text{Ni}$  isotopic compositions is crucial in a variety of fields, including geochemistry, cosmochemistry, and environmental science.[\[1\]](#)[\[2\]](#) [\[3\]](#) This protocol outlines a robust multi-step chromatographic purification method to separate nickel from complex sample matrices, ensuring high-quality data for demanding research applications.

## Data Summary: Performance of Nickel Purification Protocols

The following tables summarize key quantitative data from various established protocols for nickel purification, providing a comparative overview of their effectiveness.

Table 1: Chromatographic Resins and Eluents for Nickel Separation

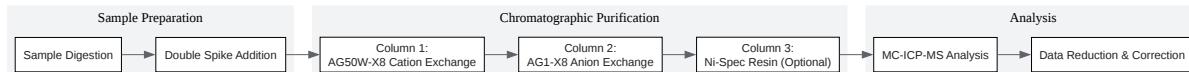
Step	Resin Type	Primary Function	Eluent System
Matrix Removal	AG50W-X8 Cation Exchange Resin	Removal of major matrix elements (e.g., Fe, Ca, Al, Ti).[1][2]	Dilute HCl and HF mixtures.[1][2]
Nickel Purification	AG1-X8 Anion Exchange Resin	Separation of Ni from other transition metals.	Hydrochloric and acetic acid mixtures.[4][5]
Final Nickel Polishing	Ni-Spec Resin	Highly selective purification of Ni.[1]	Utilizes dimethylglyoxime (DMG) functional groups.[1]

Table 2: Performance Metrics of Nickel Purification and Analysis

Parameter	Reported Value	Source
Long-term Reproducibility of $\delta^{60}\text{Ni}$	Better than $\pm 0.06\text{\textperthousand}$ (2 SD)	[1][2]
Overall Method Precision ( $\delta^{60}/^{58}\text{Ni}$ )	Approximately $\pm 0.032\text{\textperthousand}$ (2SD)	[4]
Procedural Blank	0.4 to 1.2 ng	[6]
Nickel Recovery Yield	> 92%	[6]
Sample Size Requirement	600–800 ng for high-precision analysis	[6]

## Experimental Workflow for Nickel-60 Sample Preparation

The following diagram illustrates the overall workflow for the preparation and analysis of **Nickel-60** samples.



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Fig. 1: Nickel-60 sample preparation workflow.

## Detailed Experimental Protocol: Two-Step Nickel Purification

This protocol is a synthesis of established methods for the purification of nickel from geological and environmental matrices prior to isotopic analysis.[1][2][4]

### 1. Materials and Reagents

- Resins:
  - AG50W-X8 cation exchange resin (200-400 mesh)
  - AG1-X8 anion exchange resin (200-400 mesh)
  - Ni-spec resin (optional, for samples with high levels of interfering elements)
- Acids and Solvents (Ultra-pure grade):
  - Hydrochloric acid (HCl)
  - Hydrofluoric acid (HF)
  - Nitric acid (HNO<sub>3</sub>)
  - Acetic acid
  - Acetone

- Standards:
  - NIST SRM 986 Nickel Isotopic Standard
  - $^{61}\text{Ni}$ - $^{62}\text{Ni}$  double spike solution
- Labware:
  - PFA vials and columns
  - Pipette tips

## 2. Sample Digestion and Spiking

- Accurately weigh the powdered sample material to ensure a minimum of 0.3  $\mu\text{g}$  of Ni.
- Transfer the sample to a clean PFA vial.
- Add a calibrated amount of a  $^{61}\text{Ni}$ - $^{62}\text{Ni}$  double spike solution to the sample. The optimal spike-to-sample ratio should be predetermined to be around 0.5.[7]
- Digest the sample using a mixture of concentrated HF and  $\text{HNO}_3$ . The exact volumes will depend on the sample weight and matrix.
- Evaporate the solution to dryness on a hotplate.
- Re-dissolve the residue in HCl and evaporate to dryness again to ensure the removal of fluorides.
- Dissolve the final residue in the loading solution for the first column chromatography step.

## 3. Chromatographic Purification: Step 1 - Cation Exchange

This step is designed to remove the bulk of the matrix elements.[1][2]

- Prepare a column with 2 mL of pre-cleaned AG50W-X8 cation exchange resin.
- Condition the resin with the appropriate loading solution.

- Load the dissolved sample onto the column.
- Elute matrix elements such as Al, Ti, and Fe using a solution of  $0.4 \text{ mol L}^{-1} \text{ HCl} + 0.5 \text{ mol L}^{-1} \text{ HF}$ .<sup>[1]</sup>
- Collect the Ni-containing fraction as determined by prior calibration of the elution curve.

#### 4. Chromatographic Purification: Step 2 - Anion Exchange

This step further purifies the nickel fraction.<sup>[4]</sup>

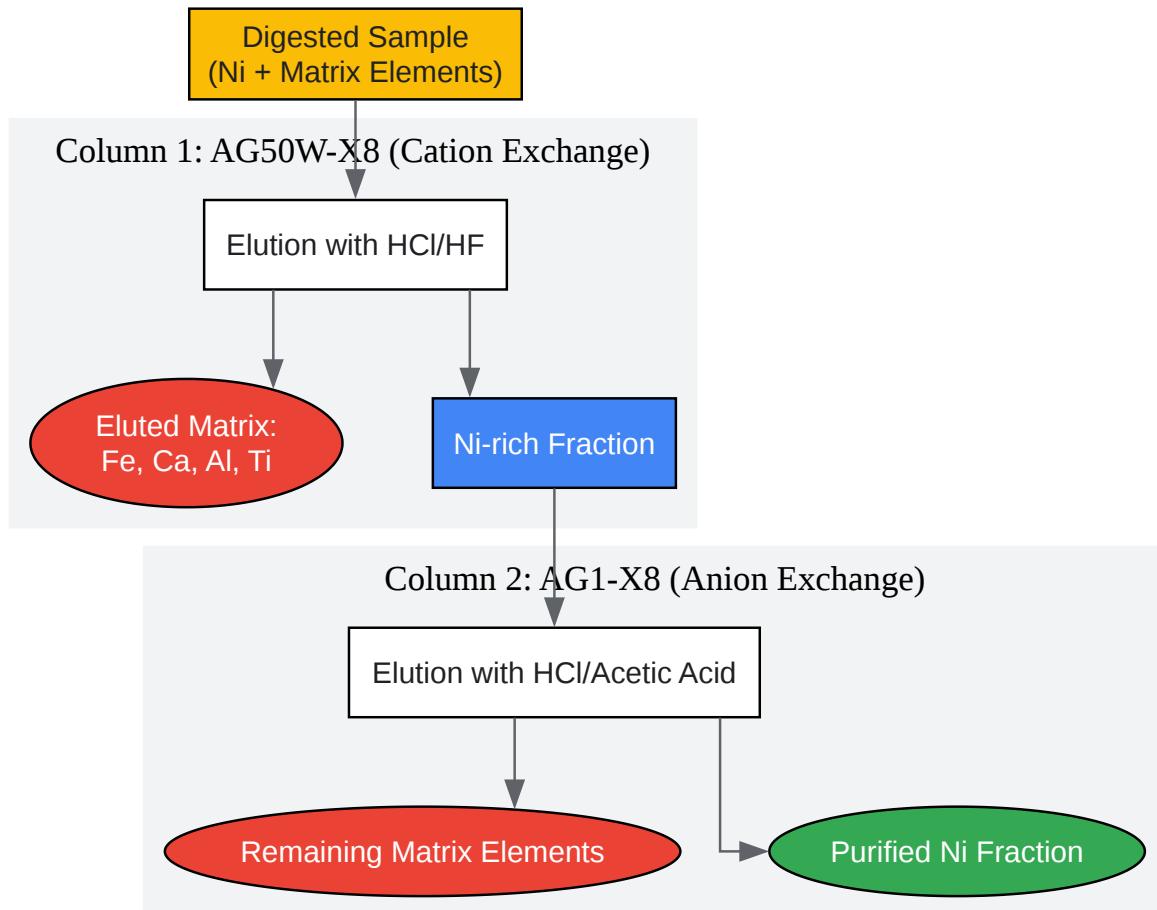
- Evaporate the collected Ni fraction from the first column to dryness.
- Re-dissolve the residue in the appropriate loading solution for the anion exchange column (e.g., a mixture of HCl and acetic acid).
- Prepare a column with AG1-X8 anion exchange resin.
- Condition the resin with the loading solution.
- Load the sample onto the column.
- Elute any remaining interfering elements.
- Elute the purified Ni fraction using a suitable eluent, as determined by column calibration.

#### 5. Final Preparation for MC-ICP-MS Analysis

- Evaporate the final purified Ni fraction to dryness.
- Treat the residue with a mixture of aqua regia ( $\text{HCl}:\text{HNO}_3$ , 3:1 v/v) to oxidize and remove any potential organic compounds leached from the resin.<sup>[1]</sup>
- Evaporate the solution to dryness again.
- Re-dissolve the purified Ni in 2%  $\text{HNO}_3$  (v/v) for analysis by MC-ICP-MS.<sup>[1]</sup>

## Logical Diagram of Matrix Element Removal

The following diagram illustrates the logical separation of nickel from major interfering elements during the two-step chromatographic process.



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Fig. 2: Separation of Ni from matrix elements.

## MC-ICP-MS Analysis

The isotopic composition of the purified nickel samples is determined using a multi-collector inductively coupled plasma mass spectrometer. The instrumental mass discrimination is corrected using the double spike data combined with sample-standard bracketing.<sup>[1][2]</sup> Isobaric interferences, primarily from iron ( $^{58}\text{Fe}$  on  $^{58}\text{Ni}$ ), must be monitored and corrected for. <sup>[1]</sup> The purification procedure described above is designed to reduce the  $[\text{Fe}]/[\text{Ni}]$  ratio to less than 0.01, allowing for effective correction.<sup>[1]</sup> Nickel isotope compositions are typically reported in delta notation ( $\delta^{60}\text{Ni}$ ) relative to the NIST SRM 986 standard.<sup>[1]</sup>

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